triazin-4-one CAS No. 306978-81-4](/img/structure/B2605473.png)
2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” can be analyzed using various spectroscopic techniques. For instance, FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra can be used for characterization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” can be determined using various analytical techniques. For instance, the compound’s melting point, IR spectrum, and NMR spectrum can provide valuable information about its physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Chemistry
Access to Pyridyl-Substituted 1,3,5-Triazines : An innovative cyclocondensation process for synthesizing pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones demonstrates the compound's utility in creating diverse heterocycles. This approach, emphasizing efficiency and broad applicability, underscores the compound's significance in organic synthesis and potential applications in various fields, including materials science and pharmaceuticals (Le Falher et al., 2014).
Heteroaromatization with 4-Hydroxycoumarin : Another facet of research involves the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives. This study exemplifies the compound's versatility in generating new molecular structures with potential for antimicrobial applications, highlighting its role in the discovery of new bioactive molecules (El-Agrody et al., 2001).
Novel Syntheses and Biological Applications
Larvicidal and Antimicrobial Activities : Research into triazinone derivatives, including similar structures to the specified compound, showcases their larvicidal and antimicrobial properties. The exploration of these compounds' biological activities indicates their potential as leads for developing new pesticides and antimicrobial agents, demonstrating the compound's relevance beyond basic chemistry (Kumara et al., 2015).
Nonlinear Optical Properties : The synthesis and characterization of triazine dyes, including derivatives of the specified compound, have been explored for their nonlinear optical properties. This research indicates the compound's potential applications in developing advanced materials for optical technologies, emphasizing its importance in materials science (Li & Xu, 2013).
Direcciones Futuras
The future directions for research on “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” and similar compounds could involve further exploration of their biological activities. Given the broad spectrum of activities exhibited by 1,3,5-triazine derivatives, these compounds could be investigated for potential applications in various fields, including medicine and pharmacology .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRNYNSXLKYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

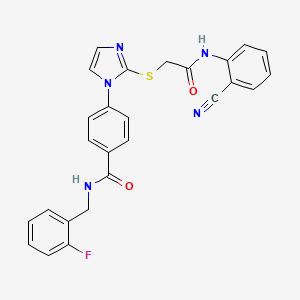
![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)

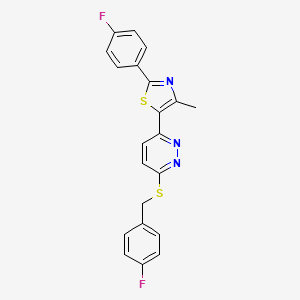
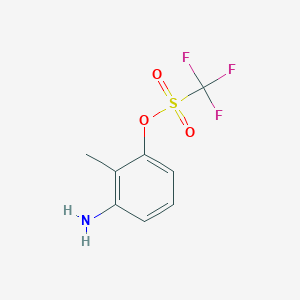
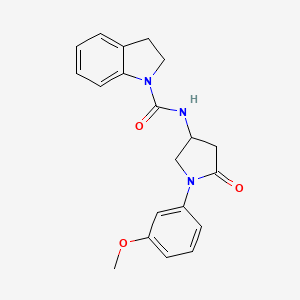
![3-butyramido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2605403.png)
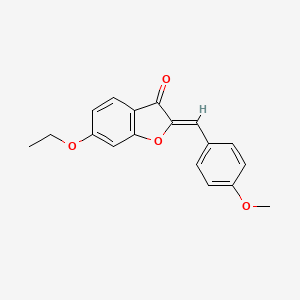

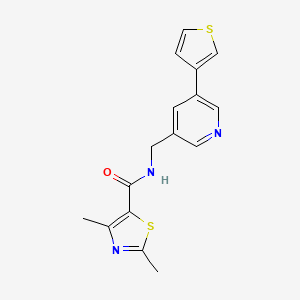
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605408.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2605412.png)